LAS38096

Catalog No.
S532515
CAS No.
851371-22-7
M.F
C17H12N6O
M. Wt
316.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LAS38096

CAS Number

851371-22-7

Product Name

LAS38096

IUPAC Name

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

InChI

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)

InChI Key

YRPIMMMBNUUYLG-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4

Solubility

Soluble in DMSO

Synonyms

4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, LAS 38096, LAS-38096, LAS38096

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4

Description

The exact mass of the compound Unii-168SF9F04E is 316.1073 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LAS38096, chemically known as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, is a potent and selective antagonist of the adenosine A2B receptor. This compound belongs to a class of non-xanthine derivatives that have been developed for their therapeutic potential in various diseases, particularly those involving inflammation and cancer. Its unique structural features contribute to its high affinity and selectivity for the A2B receptor, making it a significant subject of pharmacological research.

Due to the lack of information on its biological origin or function, there is no scientific literature available on the mechanism of action of Unii-168SF9F04E [, , ].

  • Formation of Bipyrimidine Structure: The bipyrimidine core is synthesized through condensation reactions involving appropriate pyrimidine precursors.
  • Substitution Reactions: The introduction of the furyl and pyridinyl groups occurs via nucleophilic substitution, allowing for the selective functionalization at specific positions on the bipyrimidine scaffold.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These reactions are crucial for obtaining LAS38096 with the desired pharmacological properties.

LAS38096 has demonstrated significant biological activity as an antagonist at the adenosine A2B receptor. Its efficacy has been evaluated through various assays, showing that it effectively inhibits receptor activation by endogenous adenosine. This action is particularly relevant in contexts such as:

  • Inflammation: By blocking the A2B receptor, LAS38096 may reduce inflammatory responses.
  • Cancer: Its antagonistic effects can potentially inhibit tumor growth and metastasis by modulating tumor microenvironments.

In vitro studies indicate that LAS38096 exhibits a high binding affinity for the A2B receptor, significantly impacting its biological activity .

The synthesis of LAS38096 can be summarized in several steps:

  • Preparation of 4,5-Diarylpyrimidines: Initial synthesis involves creating a 4,5-diarylpyrimidine framework through cyclization reactions.
  • Furyl and Pyridinyl Substitution: Subsequent reactions introduce the furyl and pyridinyl moieties via electrophilic aromatic substitution.
  • Final Purification: The final compound is isolated and purified through crystallization or chromatographic techniques to achieve pharmaceutical-grade quality.

These methods highlight the complexity involved in synthesizing LAS38096 while ensuring its structural integrity and biological efficacy .

LAS38096 holds promise in various therapeutic applications:

  • Anti-inflammatory Treatments: Its role as an A2B antagonist suggests potential use in treating chronic inflammatory diseases.
  • Cancer Therapy: By modulating immune responses and tumor microenvironments, it may serve as a therapeutic agent in oncology.
  • Diagnostic Imaging: Research into radiolabeled derivatives of LAS38096 indicates potential applications in positron emission tomography (PET) imaging for A2B receptors .

Studies on LAS38096 have focused on its interactions with various biological systems:

  • Receptor Binding Studies: These studies assess how LAS38096 binds to adenosine receptors compared to other ligands, providing insights into its selectivity and affinity.
  • Pharmacokinetic Profiles: Investigations into absorption, distribution, metabolism, and excretion (ADME) characteristics help understand how LAS38096 behaves in vivo.
  • Combination Therapies: Research has explored its efficacy in combination with other drugs to enhance therapeutic outcomes in cancer treatment .

Several compounds share structural similarities with LAS38096, primarily within the realm of adenosine receptor antagonists. Notable examples include:

Compound NameStructure TypeReceptor TargetUnique Features
1,3-Dipropyl-8-cyclopentylxanthineXanthine derivativeAdenosine A1High selectivity for A1 receptors
CaffeineMethylxanthineAdenosine A1/A2AStimulant effects; less selective
SCH58261Xanthine derivativeAdenosine A2APotent antagonist with different selectivity profile
MRS1706Non-xanthine derivativeAdenosine A3Selective antagonist with distinct pharmacological effects

LAS38096's unique bipyrimidinyl structure differentiates it from these compounds, contributing to its specific interactions with the A2B receptor while maintaining a favorable pharmacological profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

316.10725903 g/mol

Monoisotopic Mass

316.10725903 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

168SF9F04E

MeSH Pharmacological Classification

Adenosine A2 Receptor Antagonists

Other CAS

851371-22-7

Wikipedia

Las-38096

Dates

Modify: 2023-08-15
1: Ortore G, Martinelli A. A2B receptor ligands: past, present and future trends. Curr Top Med Chem. 2010;10(9):923-40. Review. PubMed PMID: 20370659.
2: Vidal B, Nueda A, Esteve C, Domenech T, Benito S, Reinoso RF, Pont M, Calbet M, López R, Cadavid MI, Loza MI, Cárdenas A, Godessart N, Beleta J, Warrellow G, Ryder H. Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a potent, selective, and efficacious A2B adenosine receptor antagonist. J Med Chem. 2007 May 31;50(11):2732-6. PubMed PMID: 17469811.

Explore Compound Types